molecular formula C18H11NOS B2712053 Phenyl(thieno[2,3-b]quinolin-2-yl)methanone CAS No. 478260-43-4

Phenyl(thieno[2,3-b]quinolin-2-yl)methanone

Cat. No.: B2712053
CAS No.: 478260-43-4
M. Wt: 289.35
InChI Key: SDWDPUIMIOITGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(thieno[2,3-b]quinolin-2-yl)methanone is a compound that belongs to the class of thienoquinolines, which are known for their significant biological and pharmacological activities. This compound is characterized by a unique structure that combines a phenyl group with a thienoquinoline moiety, making it a subject of interest in medicinal chemistry and material science.

Scientific Research Applications

Phenyl(thieno[2,3-b]quinolin-2-yl)methanone has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl(thieno[2,3-b]quinolin-2-yl)methanone typically involves a sequential multi-component reaction. One efficient method includes the use of readily available starting materials in a reaction medium such as dimethylformamide (DMF) at room temperature. The reaction proceeds with excellent yields (85-95%) within short reaction times (25-30 minutes) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Phenyl(thieno[2,3-b]quinolin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce thienoquinoline alcohols.

Mechanism of Action

The mechanism of action of phenyl(thieno[2,3-b]quinolin-2-yl)methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application, but it often involves inhibition of key enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Phenyl(thieno[2,3-b]quinolin-2-yl)methanone can be compared with other thienoquinoline derivatives:

These comparisons highlight the unique structural features and diverse applications of this compound, making it a valuable compound in various fields of research.

Properties

IUPAC Name

phenyl(thieno[2,3-b]quinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NOS/c20-17(12-6-2-1-3-7-12)16-11-14-10-13-8-4-5-9-15(13)19-18(14)21-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWDPUIMIOITGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.